molecular formula C16H25ClFN3O4S B3008715 N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2-(4-fluorophenoxy)acetamide hydrochloride CAS No. 1329641-52-2

N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2-(4-fluorophenoxy)acetamide hydrochloride

Cat. No.: B3008715
CAS No.: 1329641-52-2
M. Wt: 409.9
InChI Key: KASDSCOCPSZGPZ-UHFFFAOYSA-N
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Description

N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2-(4-fluorophenoxy)acetamide hydrochloride is a synthetic organic compound that belongs to the class of sulfonyl-containing acetamides This compound is characterized by the presence of a piperazine ring, a sulfonyl group, and a fluorophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2-(4-fluorophenoxy)acetamide hydrochloride typically involves multiple steps:

    Formation of the piperazine derivative: The starting material, 4-ethylpiperazine, is reacted with a sulfonyl chloride derivative under basic conditions to form the sulfonyl piperazine intermediate.

    Attachment of the ethyl linker: The sulfonyl piperazine intermediate is then reacted with an ethyl halide to introduce the ethyl linker.

    Formation of the acetamide: The ethyl-linked sulfonyl piperazine is reacted with 4-fluorophenoxyacetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the acetamide linkage.

    Hydrochloride salt formation: The final compound is treated with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2-(4-fluorophenoxy)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenoxy moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: It may be investigated as a potential drug candidate for various therapeutic indications.

    Pharmacology: Studies may focus on its interaction with biological targets and its pharmacokinetic properties.

    Chemical Biology: The compound can be used as a tool to study biological pathways and mechanisms.

    Industrial Chemistry: It may serve as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2-(4-fluorophenoxy)acetamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide hydrochloride
  • N-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide hydrochloride

Uniqueness

N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2-(4-fluorophenoxy)acetamide hydrochloride is unique due to the presence of the sulfonyl group and the specific substitution pattern on the piperazine ring. These structural features may confer distinct biological activity and physicochemical properties compared to similar compounds.

Biological Activity

N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2-(4-fluorophenoxy)acetamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a piperazine moiety, a sulfonyl group, and a fluorophenoxy acetamide component. Its molecular formula is C16H22ClF N2O3S, with the following key structural elements:

  • Piperazine Ring : Contributes to the compound's pharmacological properties.
  • Fluorophenoxy Group : Enhances lipophilicity and may influence receptor binding.
  • Sulfonamide Moiety : Often associated with antibacterial and anti-inflammatory activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • GPR6 Modulation : The compound has been identified as a modulator of GPR6, a G protein-coupled receptor implicated in several neurological and psychiatric disorders. Modulating this receptor can lead to therapeutic effects in conditions such as depression and anxiety .
  • Antitumor Activity : Preliminary studies have indicated that derivatives of similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with piperazine groups have shown promising results in inhibiting cell growth in MCF7 (breast cancer) and A549 (lung cancer) cell lines .
  • Anticonvulsant Properties : Analogous compounds have demonstrated anticonvulsant activity in animal models, suggesting potential applications in epilepsy treatment .

Research Findings

Recent studies have focused on evaluating the efficacy and safety profile of this compound:

In Vitro Studies

A series of in vitro assays have been conducted to assess the cytotoxic effects against different cancer cell lines:

Cell LineIC50 (µM)Reference
MCF73.79
A54926
Hep-23.25
P81517.82

These results indicate that the compound may possess significant antitumor properties, warranting further investigation into its mechanism of action.

In Vivo Studies

Animal models have been utilized to evaluate the anticonvulsant effects of related compounds, with notable findings indicating protection against seizures at specific dosages:

CompoundDose (mg/kg)Protection Duration
N-(phenylpiperazinyl)1000.5 hours
N-(phenylpiperazinyl)3004 hours

These studies suggest that modifications to the piperazine structure can influence pharmacokinetic properties and therapeutic efficacy .

Case Studies

A case study involving the use of similar piperazine derivatives highlighted their role as potential treatments for neurological disorders. The study demonstrated that these compounds could significantly reduce anxiety-like behaviors in rodent models, indicating their potential as anxiolytics .

Properties

IUPAC Name

N-[2-(4-ethylpiperazin-1-yl)sulfonylethyl]-2-(4-fluorophenoxy)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24FN3O4S.ClH/c1-2-19-8-10-20(11-9-19)25(22,23)12-7-18-16(21)13-24-15-5-3-14(17)4-6-15;/h3-6H,2,7-13H2,1H3,(H,18,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASDSCOCPSZGPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)CCNC(=O)COC2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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